molecular formula C12H9ClN2 B13331313 4-Chloro-2,6-dimethylquinoline-3-carbonitrile

4-Chloro-2,6-dimethylquinoline-3-carbonitrile

Cat. No.: B13331313
M. Wt: 216.66 g/mol
InChI Key: AGXRTVZVRGTRQT-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8ClN. It is a derivative of quinoline, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethylquinoline-3-carbonitrile typically involves the reaction of 2,6-dimethylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2,6-dimethylquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-dimethylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

4-chloro-2,6-dimethylquinoline-3-carbonitrile

InChI

InChI=1S/C12H9ClN2/c1-7-3-4-11-9(5-7)12(13)10(6-14)8(2)15-11/h3-5H,1-2H3

InChI Key

AGXRTVZVRGTRQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C#N)Cl

Origin of Product

United States

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